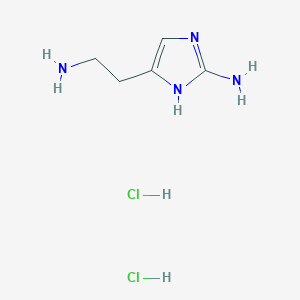
二氢罗丹明 123
描述
科学研究应用
作用机制
二氢罗丹明 123 通过活性氧的氧化发挥作用。进入细胞后
生化分析
Biochemical Properties
Dihydrorhodamine 123 is known for its role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, Dihydrorhodamine 123 is oxidized by ROS into a fluorescent compound . It is thought that superoxide, nitric oxide, and hydrogen peroxide, by themselves, are not capable of oxidizing Dihydrorhodamine 123. These ROS are believed to combine with other cellular components such as cytochrome c oxidase or Fe2+ in order to oxidize Dihydrorhodamine 123 to its fluorescent derivative Rhodamine 123 .
Cellular Effects
Dihydrorhodamine 123 has significant effects on various types of cells and cellular processes. It is used for the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, Dihydrorhodamine 123 is oxidized by ROS into a fluorescent compound . This process influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
准备方法
合成路线和反应条件: 二氢罗丹明 123 是通过还原罗丹明 123 合成的。 该过程涉及在受控条件下使用还原剂如硼氢化钠或氢化铝锂 . 反应通常在甲醇或乙醇等有机溶剂中进行,产物通过重结晶或色谱法纯化 .
工业生产方法: 在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统来确保一致的质量和产量。 最终产品经过严格的质量控制措施,包括纯度分析和稳定性测试 .
化学反应分析
反应类型: 二氢罗丹明 123 主要经历氧化反应。 它被活性氧氧化形成罗丹明 123 . 这种氧化可以被各种细胞成分催化,包括细胞色素 c 氧化酶和铁离子 .
常用试剂和条件:
氧化剂: 过氧化物、过氧亚硝酸根和其他活性氧.
催化剂: 细胞色素 c 氧化酶、铁离子(Fe2+).
属性
IUPAC Name |
methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZBBILNYNQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148859 | |
| Record name | Dihydrorhodamine 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109244-58-8 | |
| Record name | Dihydrorhodamine 123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrorhodamine 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrorhodamine 123 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)





